![molecular formula C11H16 B13798313 tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
tetracyclo[5.3.1.02,6.04,9]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetracyclo[5.3.1.02,6.04,9]undecane can be synthesized through a series of reactions starting from 2,4-dibromohomoadamantanes. Heating a mixture of endo, exo- and endo, endo-2,4-dibromohomoadamantanes at 180°C in hexamethylphosphoric triamide (HMPT) induces a skeletal rearrangement with concomitant dehydrobromination, yielding tricyclo[5.3.1.04,9]undeca-2,5-diene . Direct photoexcitation of this intermediate in diethyl ether leads to an intramolecular [2+2] cycloaddition, producing 3,5-dehydronoriceane. Finally, hydrogenation of 3,5-dehydronoriceane over platinum oxide (PtO2) results in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for tetracyclo[53102,6
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo[5.3.1.02,6.04,9]undecane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cage structure allows for unique reactivity patterns compared to more common hydrocarbons.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Hydrogenation over platinum oxide (PtO2) is a common method for reducing intermediates to form this compound.
Substitution: Halogenation reactions can be performed using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce halogenated compounds.
Aplicaciones Científicas De Investigación
Tetracyclo[5.3.1.02,6.04,9]undecane has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable model compound for studying polycyclic hydrocarbons and their reactivity.
Medicine: Research into the biological activity of this compound derivatives could lead to new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in materials science and the development of new polymers.
Mecanismo De Acción
The mechanism by which tetracyclo[5.3.1.02,6.04,9]undecane exerts its effects is primarily related to its unique cage structure, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pentacyclo[5.3.1.02,6.03,5.04,9]undecane: This compound has a similar cage structure but with an additional ring, leading to different reactivity and properties.
Tricyclo[5.3.1.04,9]undeca-2,5-diene: An intermediate in the synthesis of tetracyclo[5.3.1.02,6.04,9]undecane, this compound undergoes unique photochemical reactions.
Uniqueness
Tetracyclo[53102,604,9]undecane is unique due to its specific cage structure, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H16 |
|---|---|
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
tetracyclo[5.3.1.02,6.04,9]undecane |
InChI |
InChI=1S/C11H16/c1-6-2-9-3-8(1)10-4-7(6)5-11(9)10/h6-11H,1-5H2 |
Clave InChI |
YYJFFBNXSKWVEF-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1C4C3CC2C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)
![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)


![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
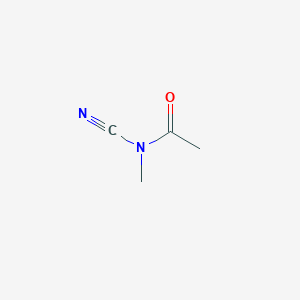
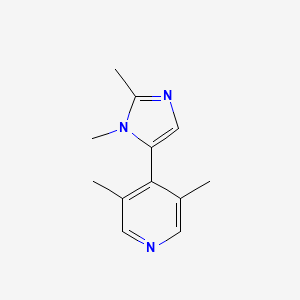
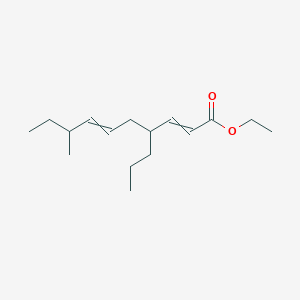
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
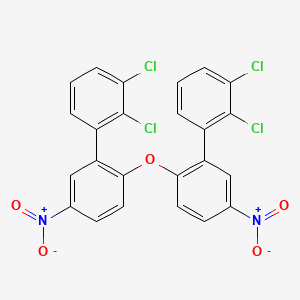
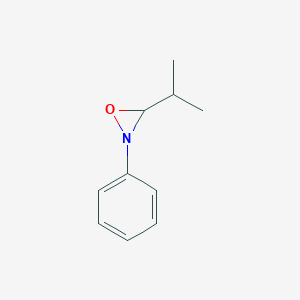
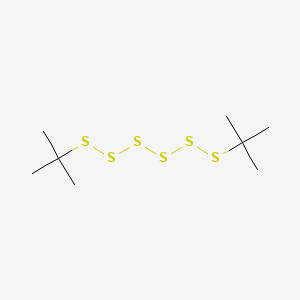

![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
